molecular formula C22H38O2 B12565499 Docosa-11,14,17-trienoic acid CAS No. 143775-74-0

Docosa-11,14,17-trienoic acid

Cat. No.: B12565499
CAS No.: 143775-74-0
M. Wt: 334.5 g/mol
InChI Key: VVKJXLCFAHTHSD-UHFFFAOYSA-N
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Description

Docosa-11,14,17-trienoic acid is a polyunsaturated fatty acid with a 22-carbon chain and three double bonds located at the 11th, 14th, and 17th positions. It is a member of the omega-3 fatty acid family and is known for its potential health benefits and roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosa-11,14,17-trienoic acid can be synthesized through the desaturation and elongation of shorter-chain polyunsaturated fatty acids. The process typically involves the use of enzymes such as desaturases and elongases, which introduce double bonds and add carbon atoms to the fatty acid chain .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as marine organisms. The fatty acids are extracted using solvents and then purified through processes like chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Docosa-11,14,17-trienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

Docosa-11,14,17-trienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a standard in lipid analysis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.

    Industry: Used in the formulation of dietary supplements and functional foods.

Mechanism of Action

Docosa-11,14,17-trienoic acid exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for bioactive lipid mediators, which play roles in inflammation and other physiological processes. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Docosa-11,14,17-trienoic acid is unique due to its specific double bond positions and its role as a precursor for specific bioactive lipid mediators. Its distinct structure allows it to participate in unique biochemical pathways compared to other similar fatty acids .

Properties

CAS No.

143775-74-0

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

docosa-11,14,17-trienoic acid

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h5-6,8-9,11-12H,2-4,7,10,13-21H2,1H3,(H,23,24)

InChI Key

VVKJXLCFAHTHSD-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC=CCC=CCCCCCCCCCC(=O)O

Origin of Product

United States

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